(4-Fluorophenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone
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Overview
Description
(4-Fluorophenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone is an organic compound that belongs to the class of aryl-phenylketones These compounds are characterized by the presence of a ketone group substituted by an aryl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone typically involves the condensation of 4-fluorobenzaldehyde with 4-methoxyphenylthiomorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as column chromatography and recrystallization is common in industrial settings to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aryl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluorophenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
4-Fluorophenyl 4-Methoxyphenyl Sulfone: Contains a sulfone group instead of a ketone group.
(4-Fluorophenyl)(pyridin-4-yl)methanone: Contains a pyridine ring instead of a thiomorpholine ring.
Uniqueness
(4-Fluorophenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone is unique due to the presence of both a fluorine atom and a thiomorpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(4-fluorophenyl)-[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c1-22-16-8-4-13(5-9-16)17-12-23-11-10-20(17)18(21)14-2-6-15(19)7-3-14/h2-9,17H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZTXBAQISDOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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